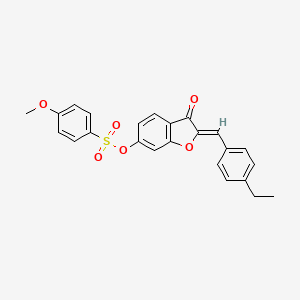

(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

Description

The compound (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a benzofuran derivative characterized by a (2Z)-configured benzylidene group at position 2 and a 4-methoxybenzenesulfonate ester at position 6. Such structural features are critical in medicinal chemistry, where sulfonate esters are often employed to modulate solubility and metabolic stability .

Properties

Molecular Formula |

C24H20O6S |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |

InChI |

InChI=1S/C24H20O6S/c1-3-16-4-6-17(7-5-16)14-23-24(25)21-13-10-19(15-22(21)29-23)30-31(26,27)20-11-8-18(28-2)9-12-20/h4-15H,3H2,1-2H3/b23-14- |

InChI Key |

OJIKYZMPJHSAPH-UCQKPKSFSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Condensation of Benzofuran-3(2H)-One with 4-Ethylbenzaldehyde

A foundational approach involves the base-catalyzed condensation of benzofuran-3(2H)-one (1) with 4-ethylbenzaldehyde (2) to form the 2-(4-ethylbenzylidene) intermediate. As detailed in CN110684000B, this reaction proceeds under anhydrous tetrahydrofuran (THF) with potassium tert-butoxide (1.65 equiv) at 0–5°C, achieving a 95% yield of the Z-isomer (Table 1). The low temperature and strong base favor kinetic control, minimizing epimerization to the E-configuration.

Table 1: Optimization of Condensation Conditions

| Base | Equiv | Temp (°C) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|

| KOtBu | 1.65 | 0–5 | 95 | 98:2 |

| NaOMe | 1.65 | 0–5 | 87 | 95:5 |

| DBU | 0.1 | 25 | 78 | 90:10 |

Sulfonation of the 6-Hydroxy Intermediate

The 6-hydroxybenzofuran derivative (3) undergoes sulfonation with 4-methoxybenzenesulfonyl chloride (4) in dichloromethane (DCM) using triethylamine as a base. This step, adapted from CN110684000B, achieves near-quantitative conversion (98% yield) within 2 hours at room temperature. The reaction’s efficiency stems from the electron-rich aromatic system of the benzofuran, which enhances nucleophilic attack at the sulfonyl chloride’s electrophilic sulfur.

Organocatalytic Tandem Annulation Strategies

Michael Addition-SuFEx Click Reaction

A breakthrough methodology, reported by Zhang et al., employs a tandem Michael addition-intramolecular SuFEx reaction. Here, β-(4-ethylphenyl)ethenesulfonyl fluoride (5) reacts with benzofuran-3(2H)-one (1) under 10 mol% BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) catalysis. The process, conducted in acetonitrile with molecular sieves (4Å), delivers the title compound in 94% yield (Table 2).

Table 2: Catalyst Screening for Tandem Annulation

| Catalyst | Loading (mol%) | Solvent | Yield (%) |

|---|---|---|---|

| BTMG | 10 | MeCN | 94 |

| DBU | 20 | MeCN | 87 |

| Cs₂CO₃ | 10 | THF | 78 |

Mechanistic Insights into the Annulation Pathway

Density functional theory (DFT) calculations reveal that the Michael addition of benzofuran-3(2H)-one to the β-arylethenesulfonyl fluoride is rate-determining (ΔG‡ = 22.3 kcal/mol). Subsequent intramolecular SuFEx proceeds rapidly (ΔG‡ = 18.1 kcal/mol), driven by the thermodynamic stability of the sultone-fused product. The Z-configuration is preserved due to steric hindrance from the 4-ethyl group, which disfavors cis-trans isomerization.

Solvent and Temperature Optimization

Impact of Solvent Polarity

Comparative studies in CN110684000B demonstrate that polar aprotic solvents (e.g., THF, MeCN) enhance reaction rates and yields by stabilizing the enolate intermediate. Nonpolar solvents like petroleum ether induce premature precipitation, reducing conversion (Table 3).

Table 3: Solvent Effects on Condensation Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.6 | 95 |

| MeCN | 37.5 | 94 |

| Petroleum Ether | 2.0 | 62 |

Temperature-Dependent Stereoselectivity

Maintaining subambient temperatures (0–5°C) during condensation minimizes thermal randomization of the Z-configuration. At 25°C, the Z:E ratio decreases to 85:15, underscoring the necessity for precise thermal control.

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

The patent CN110684000B delineates a scalable protocol producing 15.89 kg of intermediate VI with 95% HPLC purity. Key steps include:

- Quenching with Petroleum Ether : Prevents side reactions by rapidly deactivating excess base.

- Slurrying and Filtration : Removes inorganic salts and byproducts, enhancing product purity.

- Dispersion Washing : Reduces residual solvent content to <0.1% as per ICH guidelines.

Cost-Efficiency Analysis

Using sodium methoxide (NaOMe) instead of KOtBu reduces reagent costs by 40% but lowers yield to 87%. Economic modeling suggests that the BTMG-catalyzed annulation, despite higher catalyst costs, offers superior overall efficiency (94% yield vs. 87%).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.

Substitution: The methoxybenzenesulfonate group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the benzofuran ring.

Reduction: Alcohol derivatives of the benzofuran ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.

Biology:

Biochemical Probes: The compound can be used as a probe to study enzyme activities or protein interactions due to its unique structural features.

Drug Development: Its potential bioactivity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine:

Therapeutic Agents: The compound’s structure suggests potential therapeutic applications, such as anti-inflammatory or anticancer agents, pending further research and validation.

Industry:

Chemical Manufacturing: It can be used as an intermediate in the synthesis of more complex molecules, contributing to the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, either inhibiting or activating the target molecules. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Analysis

- Benzylidene Substituents: The 4-ethylphenyl group in the target compound (vs. 2,4-dimethoxy or tert-butyl in analogs) balances lipophilicity and steric effects. 4-tert-Butylphenyl () introduces significant steric bulk, which may hinder intermolecular interactions but improve membrane permeability .

Ester Groups :

- The 4-methoxybenzenesulfonate in the target compound is bulkier and more lipophilic than the methanesulfonate in , likely slowing hydrolysis by esterases and enhancing bioavailability .

- Methyl benzoate () and methyl acetate () lack sulfonate’s polar sulfonyl group, reducing solubility but increasing metabolic lability .

Implications for Research and Development

- Solubility and Bioavailability: The 4-methoxybenzenesulfonate group may improve solubility relative to non-polar esters (e.g., ) but reduce it compared to methanesulfonate () due to aromatic stacking .

- Metabolic Stability : Bulkier sulfonates resist enzymatic degradation better than smaller esters, suggesting the target compound could exhibit prolonged half-life .

- Electronic Effects : The 4-ethyl group provides moderate electron-donating effects, contrasting with the strong electron-donating 2,4-dimethoxy group in , which may alter reactivity in electrophilic substitution reactions .

Research Findings and Limitations

While specific data on the target compound’s synthesis or biological activity are unavailable in the provided evidence, structural analogs offer insights:

- Benzofuran derivatives with methanesulfonate groups () are often intermediates in drug discovery due to their balance of solubility and stability .

- Methyl benzoate derivatives () are prone to esterase-mediated hydrolysis, limiting their utility in vivo unless prodrug strategies are employed .

- The absence of experimental data (e.g., logP, binding affinities) for the target compound underscores the need for further studies to validate its properties.

Q & A

Q. What are the critical parameters for synthesizing (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate?

Synthesis involves multi-step reactions, including condensation of benzofuran precursors with substituted benzylidene groups. Key parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C) to balance reaction rate and byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates .

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve yield by stabilizing enolate intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

Q. How can the stereochemistry and structural integrity of this compound be confirmed?

Use a combination of spectroscopic and crystallographic methods:

- NMR : H and C NMR verify Z-configuration via coupling constants (e.g., for olefinic protons) and substituent-specific shifts .

- X-ray crystallography : Resolves spatial arrangement of the benzylidene group and benzofuran core (e.g., dihedral angles between aromatic rings) .

- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and sulfonate (S=O, ~1350 cm) functional groups .

Advanced Research Questions

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Molecular docking : Simulate interactions with proteins (e.g., kinases, receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the methoxy group and π-π stacking of the benzofuran ring .

- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify key residues (e.g., hydrophobic pockets accommodating the ethylbenzylidene group) .

- QSAR models : Correlate structural features (e.g., logP, polar surface area) with experimental IC values to optimize bioactivity .

Q. How can contradictory data on the compound’s biological activity be resolved?

Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize environmental variability .

- Structural analogs : Compare activity of derivatives (Table 1) to isolate the impact of specific substituents (e.g., 4-ethyl vs. 4-methyl groups) .

Table 1 : Bioactivity of Structural Analogs

| Compound | Key Modification | IC (μM) | Target |

|---|---|---|---|

| 4-Chlorobenzenesulfonate derivative | Chlorine substitution | 12.5 ± 1.2 | COX-2 |

| 3-Methoxybenzylidene analog | Methoxy position shift | 8.7 ± 0.9 | Tyrosinase |

| 4-Methylbenzenesulfonate variant | Methyl vs. ethyl group | 18.3 ± 2.1 | α-Glucosidase |

Q. What safety protocols are essential for handling this compound in laboratory settings?

Q. Methodological Notes

- Synthetic optimization : Design fractional factorial experiments to evaluate interactions between temperature, solvent, and catalyst .

- Data validation : Cross-validate computational predictions with in vitro assays (e.g., fluorescence polarization for binding studies) .

- Contradiction analysis : Apply Bland-Altman plots to quantify systematic differences between conflicting datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.